molecular formula C32H32I2N2 B12526103 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide CAS No. 653584-10-2

2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide

Cat. No.: B12526103
CAS No.: 653584-10-2
M. Wt: 698.4 g/mol
InChI Key: SFVWURBEULXFKR-UHFFFAOYSA-L
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Description

2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound that belongs to the family of indolium salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].

Mechanism of Action

The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3-Trimethyl-1H-benzo[e]indolium chloride
  • 1,1,3-Trimethyl-1H-benzo[e]indolium bromide
  • Ethene-1,2-diyl bis(1,1,3-trimethyl-1H-benzo[e]indolium) chloride

Uniqueness

2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in organic electronics and photodynamic therapy .

Properties

CAS No.

653584-10-2

Molecular Formula

C32H32I2N2

Molecular Weight

698.4 g/mol

IUPAC Name

1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide

InChI

InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2

InChI Key

SFVWURBEULXFKR-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-]

Origin of Product

United States

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